molecular formula C4H11NOS B1373867 1-Methanesulfinylpropan-2-amine CAS No. 1461707-10-7

1-Methanesulfinylpropan-2-amine

Cat. No.: B1373867
CAS No.: 1461707-10-7
M. Wt: 121.2 g/mol
InChI Key: GKPYCCZIRSEVMW-UHFFFAOYSA-N
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Description

1-Methanesulfinylpropan-2-amine (C₄H₁₁NOS) is a sulfinyl-substituted amine with a molecular weight of 121.05614 Da. Its InChIKey (GKPYCCZIRSEVMW-UHFFFAOYSA-N) distinguishes it from structural isomers . This compound’s properties and applications remain understudied compared to analogs, necessitating comparative analysis with related structures.

Properties

IUPAC Name

1-methylsulfinylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-4(5)3-7(2)6/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPYCCZIRSEVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfinylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of methanesulfinyl chloride with propan-2-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfinylpropan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methanesulfinylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methanesulfinylpropan-2-amine involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and engage in nucleophilic attacks, contributing to its biological and chemical activity.

Comparison with Similar Compounds

2-Methanesulfinylpropan-1-amine

  • Molecular Formula: C₄H₁₁NOS (identical to 1-Methanesulfinylpropan-2-amine).
  • Key Differences : The sulfinyl group is positioned on carbon 1 instead of carbon 2. This alters steric and electronic properties, reflected in its distinct InChIKey (VXVFSJAEHAWYBO-UHFFFAOYSA-N) .

Functional Group Analogs: Sulfonyl vs. Sulfinyl

1-Methanesulfonyl-2-methylpropan-2-amine

  • Functional Group : Sulfonyl (-SO₂-) instead of sulfinyl.
  • Impact : The sulfonyl group is more electron-withdrawing, increasing polarity and stability. This may enhance suitability for pharmaceutical intermediates, though detailed data are unavailable .

Aromatic Substituted Amines

1-(2-Methoxyphenyl)propan-2-amine

  • Structure : Methoxyphenyl substituent instead of sulfinyl.
  • Properties : Higher molecular weight (149.23 g/mol) and aromaticity likely reduce solubility in polar solvents compared to sulfinyl analogs. Used in amphetamine-related research .

(2S)-N-Methyl-1-phenylpropan-2-amine

  • Pharmacological Relevance : A chiral amphetamine derivative with pKa 9.99, indicating higher basicity than sulfinyl amines (electron-withdrawing sulfinyl may lower pKa). Widely studied in drug contexts .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

  • Molecular Weight : 179.26 g/mol.

Heterocyclic Analogs

1-(Furan-2-yl)-2-methylpropan-1-amine

  • Structure : Furan ring introduces π-electron density and planar geometry.
  • Physical Properties : Lower boiling point (68–69°C at 9 Torr) and pKa 9.66 suggest higher volatility and moderate basicity compared to sulfinyl amines .

Patent and Literature Landscape

Compound Patent Count Literature Count
This compound 1 0
2-Methanesulfinylpropan-1-amine 4 0
1-(4-Methoxyphenyl)-2-methylpropan-2-amine N/A N/A

Biological Activity

1-Methanesulfinylpropan-2-amine, with the molecular formula C4H11NOS, is a compound characterized by a sulfinyl group attached to a propan-2-amine backbone. This structure provides unique chemical properties that make it a subject of interest in various fields, including biology and medicinal chemistry. The compound is synthesized through methods such as the reaction of methanesulfinyl chloride with propan-2-amine, often utilizing solvents like dichloromethane and bases like triethylamine under controlled conditions .

The biological activity of this compound is primarily attributed to its structural features. The sulfinyl group can participate in redox reactions, enhancing its reactivity and interactions with biological molecules. The amine group facilitates hydrogen bonding and nucleophilic attacks, which are crucial for engaging with various biomolecular targets .

Potential Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on its efficacy remains limited.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Further investigations are needed to assess the specific effects of this compound on various cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
MethanesulfinylmethaneLacks propan-2-amine backboneLimited biological data
Propan-2-amineNo sulfinyl groupEstablished amine properties
Methanesulfinylpropan-1-amineDifferent position of amine groupVaries in reactivity and applications

Anticancer Activity Study

A study evaluated the anticancer potential of derivatives similar to this compound. Researchers synthesized a series of analogs and tested their cytotoxicity against various cancer cell lines, including HeLa and MCF-7. Some derivatives displayed IC50 values comparable to established anticancer agents, indicating potential for further development .

Antimicrobial Screening

In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control antibiotics, suggesting that these compounds could be useful in treating resistant infections .

Summary of Biological Activities

Activity TypeAssessed CompoundsFindings
AnticancerVarious derivativesPotent activity against multiple cancer lines
AntimicrobialDerivatives testedSignificant inhibition against bacterial strains

Synthesis Overview

The synthesis process for this compound typically includes:

  • Halogenation : Introduction of functional groups.
  • Nucleophilic Substitution : Reaction with amines.
  • Purification : Techniques like recrystallization or chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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